3-Chloroimidazo[1,2-a]pyridine-5-carbaldehyde
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Overview
Description
3-Chloroimidazo[1,2-a]pyridine-5-carbaldehyde is a heterocyclic compound featuring a fused imidazo-pyridine ring system with a chloro substituent at the 3-position and an aldehyde group at the 5-position. This compound is of significant interest in organic synthesis and pharmaceutical chemistry due to its versatile reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloroimidazo[1,2-a]pyridine-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyridine with chloroacetaldehyde in the presence of a base, followed by oxidation to introduce the aldehyde group. The reaction conditions often involve:
Solvent: Dimethylformamide (DMF) or ethanol
Base: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3)
Oxidizing Agent: Pyridinium chlorochromate (PCC) or manganese dioxide (MnO2)
Industrial Production Methods
Industrial production of this compound may utilize continuous flow reactors to enhance yield and efficiency. The process involves:
Reactants: 2-aminopyridine, chloroacetaldehyde
Catalysts: Transition metal catalysts such as palladium or copper complexes
Conditions: Elevated temperatures (100-150°C) and pressures to accelerate the reaction
Chemical Reactions Analysis
Types of Reactions
3-Chloroimidazo[1,2-a]pyridine-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to carboxylic acids using oxidizing agents like potassium permanganate (KMnO4)
Reduction: Formation of alcohols using reducing agents such as sodium borohydride (NaBH4)
Substitution: Halogen exchange reactions using nucleophiles like sodium iodide (NaI)
Common Reagents and Conditions
Oxidation: KMnO4 in acidic medium
Reduction: NaBH4 in methanol or ethanol
Substitution: NaI in acetone
Major Products
Oxidation: 3-Chloroimidazo[1,2-a]pyridine-5-carboxylic acid
Reduction: 3-Chloroimidazo[1,2-a]pyridine-5-methanol
Substitution: 3-Iodoimidazo[1,2-a]pyridine-5-carbaldehyde
Scientific Research Applications
3-Chloroimidazo[1,2-a]pyridine-5-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a precursor for developing pharmaceutical agents targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of dyes, pigments, and agrochemicals.
Mechanism of Action
The biological activity of 3-Chloroimidazo[1,2-a]pyridine-5-carbaldehyde is attributed to its ability to interact with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, altering their function. Pathways involved include:
Enzyme Inhibition: Inhibits key enzymes by binding to their active sites
Receptor Modulation: Modulates receptor activity by interacting with binding sites
Comparison with Similar Compounds
Similar Compounds
- 3-Bromoimidazo[1,2-a]pyridine-5-carbaldehyde
- 3-Iodoimidazo[1,2-a]pyridine-5-carbaldehyde
- 3-Fluoroimidazo[1,2-a]pyridine-5-carbaldehyde
Comparison
Compared to its analogs, 3-Chloroimidazo[1,2-a]pyridine-5-carbaldehyde is unique due to its specific reactivity and biological activity. The chloro substituent influences its electronic properties, making it more reactive in certain substitution reactions and potentially more effective in biological applications.
Properties
Molecular Formula |
C8H5ClN2O |
---|---|
Molecular Weight |
180.59 g/mol |
IUPAC Name |
3-chloroimidazo[1,2-a]pyridine-5-carbaldehyde |
InChI |
InChI=1S/C8H5ClN2O/c9-7-4-10-8-3-1-2-6(5-12)11(7)8/h1-5H |
InChI Key |
FQGTYPPZYBQCBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C(N2C(=C1)C=O)Cl |
Origin of Product |
United States |
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